Recoflavone

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

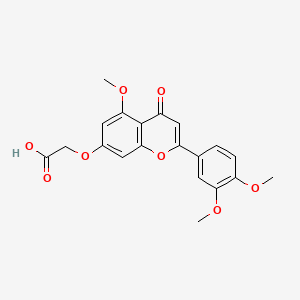

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-14-5-4-11(6-16(14)25-2)15-9-13(21)20-17(26-3)7-12(8-18(20)28-15)27-10-19(22)23/h4-9H,10H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPQOBQIVJZOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174205 | |

| Record name | Recoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203191-10-0 | |

| Record name | Recoflavone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203191100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Recoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Recoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RECOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96J5LG435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Modification of Polymethoxyflavones: The Case of Eupatilin and its Analogs

This technical guide provides an in-depth exploration of the synthetic pathways leading to pharmacologically relevant polymethoxyflavones, with a particular focus on Eupatilin. While a direct synthetic conversion of Eupatilin to Recoflavone is not a commonly documented procedure due to their structural similarities, this document will delve into the core chemical strategies used to synthesize and modify such flavonoids. We will explore the construction of the flavone backbone and, crucially, the selective demethylation of polymethoxyflavones, a key technique for creating analogs with tailored biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Structural Overview: Eupatilin and this compound

Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) and this compound (5,7-dihydroxy-6,3',4'-trimethoxyflavone) are closely related polymethoxyflavones. The key structural difference lies in the substitution pattern of the methoxy groups on the B-ring. Understanding the synthesis and modification of such structures is pivotal for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Eupatilin itself has been isolated from various medicinal plants and is known for its anti-cancer, anti-oxidant, and anti-inflammatory properties[1][2][3].

Synthesis of the Polymethoxyflavone Core

The synthesis of the flavone backbone is a foundational step. A common and effective method involves the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization.

General Synthetic Workflow

The general synthesis of a polymethoxyflavone, such as those related to Eupatilin, can be conceptualized in the following workflow:

Experimental Protocol: Synthesis of a Eupatilin-like Polymethoxyflavone

This protocol is a representative example of the synthesis of a polymethoxyflavone backbone.

Step 1: Aldol Condensation to form the Chalcone Intermediate

-

To a solution of an appropriately substituted 2'-hydroxyacetophenone (1 mmol) and a substituted benzaldehyde (1.2 mmol) in ethanol (20 mL), add a 50% aqueous solution of potassium hydroxide (5 mL).

-

Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated chalcone is filtered, washed with water until neutral, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Oxidative Cyclization to the Flavone

-

Dissolve the chalcone (1 mmol) in dimethyl sulfoxide (DMSO) (15 mL).

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture at 100-120 °C for 6-12 hours.

-

After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated flavone is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Selective Demethylation of Polymethoxyflavones

Selective demethylation is a critical step in the synthesis of many natural and synthetic flavonoids. The choice of demethylating agent and reaction conditions determines which methoxy groups are cleaved.

Reagents and Conditions for Selective Demethylation

The selective removal of methoxy groups from the flavone core can be challenging but is achievable with a variety of reagents. The 5-methoxy group is often more labile due to chelation with the adjacent carbonyl group.

| Reagent | Conditions | Selectivity | Reference |

| Aluminum Trichloride (AlCl₃) | Acetonitrile, reflux | Preferential demethylation at the 5-position. | [4] |

| Boron Trichloride (BCl₃) | Dichloromethane, -78 °C to RT | Effective for demethylating multiple methoxy groups. | - |

| Hydrogen Bromide (HBr) in Acetic Acid | Reflux | Can lead to complete demethylation with prolonged reaction times. | [5] |

| Magnesium Iodide (MgI₂) | Solvent-free, heat | Can offer selectivity based on steric and electronic factors. | [6] |

| Pyridine Hydrochloride | Melt at ~200 °C | A classic method for complete demethylation. | - |

Experimental Protocol: Selective Demethylation of a Polymethoxyflavone

This protocol provides an example of selective demethylation using aluminum trichloride.

-

Suspend the polymethoxyflavone (1 mmol) in acetonitrile (20 mL).

-

Add anhydrous aluminum trichloride (3-5 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting hydroxyflavone by column chromatography or recrystallization.

Hypothetical Synthetic Route to this compound

A plausible synthetic approach to this compound would involve the construction of a suitable polymethoxyflavone precursor followed by selective demethylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Eupatilin: a natural pharmacologically active flavone compound with its wide range applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupatilin: a natural pharmacologically active flavone compound with its wide range applications [hero.epa.gov]

- 4. eupatilin synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Recoflavone: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recoflavone (DA-6034), a synthetic flavonoid derivative, has demonstrated significant therapeutic potential in inflammatory conditions, particularly those affecting the gastrointestinal tract and ocular surface. In vitro studies have been instrumental in elucidating the multifaceted mechanisms underlying its pharmacological effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its impact on key signaling pathways involved in inflammation, cell migration, and mucosal protection. Detailed experimental protocols for the assays discussed are provided, and the core signaling pathways are visualized through logical diagrams. Quantitative data from relevant studies, where available, are summarized to facilitate a deeper understanding of this compound's cellular and molecular activities.

Core Mechanisms of Action

In vitro research has identified several key pathways through which this compound exerts its effects. These include the modulation of inflammatory responses, promotion of epithelial cell migration, and stimulation of mucin secretion.

Anti-inflammatory Effects: Inhibition of NF-κB and COX-2

NF-κB Signaling: The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound is suggested to inhibit the activation of the NF-κB pathway, thereby reducing the downstream inflammatory cascade.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

Promotion of Gastric Epithelial Cell Migration: The PI3K/Akt/mTOR Pathway

This compound has been shown to promote the migration of gastric epithelial cells, a critical process in the healing of gastric ulcers. This effect is mediated through the activation of the PI3K/Akt/mTOR signaling pathway.

A key study demonstrated that this compound treatment of human gastric epithelial cells (AGS and SNU484) leads to a concentration-dependent increase in cell migration. This was accompanied by the phosphorylation and activation of mTOR and its downstream effector, S6K1. The study further confirmed the critical role of this pathway by showing that the mTOR inhibitor, rapamycin, abrogated the wound-healing effects of this compound. The activation of mTOR by this compound was found to be dependent on the upstream activation of the PI3K-Akt signaling cascade.

Stimulation of Mucin Secretion: P2Y Receptor-Mediated Calcium Signaling

This compound plays a crucial role in enhancing the protective mucus layer of epithelial surfaces, particularly in the conjunctiva. It stimulates the secretion of mucins, such as MUC5AC, from goblet cells. This action is mediated by the activation of purinergic P2Y receptors, leading to an increase in intracellular calcium concentration ([Ca2+]i).

In vitro studies on human conjunctival epithelial cells have shown that this compound induces the expression of mucin genes and the production of mucin protein. This effect was inhibited by P2Y antagonists, indicating the involvement of these receptors. Furthermore, this compound was observed to stimulate an increase in intracellular calcium levels, a key trigger for mucin secretion. This calcium influx was shown to be dependent on both extracellular calcium and release from intracellular stores within the endoplasmic reticulum.

Quantitative Data

Currently, specific IC50 or EC50 values for this compound in the described in vitro assays are not widely published. The following tables are structured to present such data once it becomes available and to provide a framework for comparison with other compounds.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Target | Assay Type | Cell Line/System | IC50 (µM) | Reference |

| NF-κB | Reporter Assay | - | Data not available | - |

| COX-2 | Enzyme Inhibition Assay | - | Data not available | - |

Table 2: In Vitro Effects of this compound on Cell Migration and Signaling

| Effect | Assay Type | Cell Line | Concentration Range | Result | Reference |

| Cell Migration | Wound Healing/Transwell | AGS, SNU484 | Concentration-dependent | Increased migration | Kim et al. |

| mTOR Activation | Western Blot | AGS, SNU484 | - | Increased phosphorylation | Kim et al. |

| Akt Activation | Western Blot | AGS, SNU484 | - | Increased phosphorylation | Kim et al. |

Table 3: In Vitro Effects of this compound on Mucin Secretion

| Effect | Assay Type | Cell Line | Concentration | Result | Reference |

| Mucin Gene Expression | RT-PCR | Human Conjunctival Epithelial Cells | - | Increased | Choi et al. |

| Mucin Protein Production | Western Blot | Human Conjunctival Epithelial Cells | - | Increased | Choi et al. |

| Intracellular Ca2+ Increase | Fluo-4/AM Staining | Human Conjunctival Epithelial Cells | - | Increased | Choi et al. |

Experimental Protocols

NF-κB Reporter Assay (General Protocol)

-

Cell Culture: Seed human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the TNF-α-stimulated control. Determine the IC50 value from the dose-response curve.

COX-2 Enzyme Inhibition Assay (General Protocol)

-

Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.

-

Inhibitor Incubation: Add various concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each this compound concentration and determine the IC50 value from the dose-response curve.

Gastric Epithelial Cell Wound Healing (Scratch) Assay

-

Cell Seeding: Plate human gastric epithelial cells (e.g., AGS) in a 6-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Wash and Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Add fresh culture medium containing various concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope equipped with a camera.

-

Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Migration Assay

-

Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

-

Cell Seeding: Resuspend human gastric epithelial cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. Add various concentrations of this compound to both the upper and lower chambers.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).

-

Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

MUC5AC Secretion Assay

-

Cell Culture: Culture human conjunctival goblet cells on permeable supports until a stratified, mucin-secreting epithelium is formed.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified time period.

-

Sample Collection: Collect the apical medium, which will contain the secreted MUC5AC.

-

ELISA: Quantify the amount of MUC5AC in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Normalize the MUC5AC concentration to the total protein content of the cells in each well. Determine the dose-dependent effect of this compound on MUC5AC secretion.

Signaling Pathway and Experimental Workflow Visualizations

Caption: this compound-induced PI3K/Akt/mTOR signaling pathway promoting cell migration.

Caption: this compound-stimulated P2Y receptor-mediated mucin secretion pathway.

Caption: Experimental workflow for the in vitro wound healing (scratch) assay.

Conclusion

The in vitro studies on this compound have revealed a sophisticated and multi-pronged mechanism of action that underpins its therapeutic potential. By targeting fundamental cellular processes such as inflammation, cell migration, and mucosal defense, this compound demonstrates a holistic approach to tissue protection and repair. The activation of the PI3K/Akt/mTOR pathway highlights its role in promoting epithelial restitution, while the stimulation of mucin secretion via P2Y receptor signaling underscores its importance in maintaining mucosal barrier function. Although further research is needed to quantify its inhibitory effects on key inflammatory mediators like NF-κB and COX-2, the existing in vitro evidence provides a strong rationale for its clinical development in treating inflammatory diseases of the gastrointestinal and ocular systems. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to further explore and harness the therapeutic capabilities of this compound.

Recoflavone's Antioxidant Profile: A Technical Evaluation in the Context of Flavonoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recoflavone (also known as DA-6034) is a synthetic flavonoid derivative primarily investigated for its potent anti-inflammatory properties in conditions such as dry eye syndrome and inflammatory bowel disease. While its mechanism of action is linked to the modulation of inflammatory pathways, which are intrinsically connected to oxidative stress, a comprehensive, publicly available body of research quantifying its direct antioxidant activity in comparison to other flavonoids is currently lacking. This guide provides a thorough overview of the established antioxidant properties of flavonoids, details the standard experimental protocols used to assess such activity, and explores the known signaling pathways of this compound that contribute to its anti-inflammatory and, by extension, its likely antioxidant effects. This document serves as a foundational resource for researchers interested in the antioxidant potential of synthetic flavonoids and the methodologies for their evaluation.

Introduction to Flavonoid Antioxidant Activity

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants. Their antioxidant activity is a key contributor to their various health benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. The primary mechanisms by which flavonoids exert their antioxidant effects include:

-

Direct Radical Scavenging: Flavonoids can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.

-

Metal Chelation: Certain flavonoids can chelate transition metal ions like iron and copper, which are known to catalyze the formation of reactive oxygen species (ROS).

-

Modulation of Enzymatic Activity: Flavonoids can inhibit the activity of enzymes that generate ROS, such as xanthine oxidase, and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.

The antioxidant capacity of a flavonoid is largely determined by its chemical structure, particularly the number and position of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring.

Comparative Antioxidant Activity of this compound: Data Not Available

Extensive searches of scientific literature and databases did not yield specific quantitative data (e.g., IC50, TEAC values) from standardized antioxidant assays (DPPH, ABTS, ORAC, FRAP) for this compound. While its antioxidant properties are mentioned in the context of its anti-inflammatory mechanism, direct comparative studies against other flavonoids are not publicly available. Therefore, a quantitative comparison in tabular format cannot be provided at this time. The following sections detail the standard methodologies that would be employed for such an evaluation.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common in vitro assays used to determine the antioxidant capacity of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Test compound (this compound and other flavonoids) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin).

-

Methanol or ethanol as a solvent.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a specific volume of the test compound solution to the DPPH solution in a 96-well plate or a cuvette.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The antioxidant reduces the blue-green ABTS•+, causing a decolorization of the solution.

-

Reagents:

-

ABTS stock solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

Test compound at various concentrations.

-

Positive control (e.g., Trolox).

-

Phosphate-buffered saline (PBS) or ethanol.

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

-

Principle: The antioxidant competes with a fluorescent probe (e.g., fluorescein) for peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's protection of the probe results in a slower decay of fluorescence.

-

Reagents:

-

Fluorescein sodium salt solution.

-

AAPH solution.

-

Test compound at various concentrations.

-

Positive control (Trolox).

-

Phosphate buffer (pH 7.4).

-

-

Procedure:

-

In a 96-well black microplate, add the fluorescein solution, phosphate buffer, and the test compound or Trolox.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution.

-

Measure the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

The ORAC value is typically expressed as Trolox equivalents (µmol TE/g or µmol TE/µmol).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6).

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

-

Ferric chloride (FeCl₃) solution (20 mM in water).

-

FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio).

-

Test compound at various concentrations.

-

Positive control (e.g., FeSO₄ or Trolox).

-

-

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound solution to the FRAP reagent.

-

Measure the absorbance of the resulting blue solution at 593 nm after a specific incubation time (e.g., 4-6 minutes).

-

A standard curve is prepared using a known concentration of FeSO₄.

-

The FRAP value of the sample is determined from the standard curve and expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

-

Principle: The assay quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cultured cells.

-

Reagents:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell lines.

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution.

-

AAPH solution.

-

Test compound at various concentrations.

-

Positive control (e.g., Quercetin).

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach and grow.

-

Remove the growth medium and treat the cells with the test compound and DCFH-DA for a specific time (e.g., 1 hour).

-

Wash the cells with PBS to remove the extracellular compound and DCFH-DA.

-

Add AAPH solution to induce oxidative stress.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

The CAA value is calculated based on the area under the fluorescence curve and expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

-

This compound's Anti-inflammatory Signaling Pathways and Connection to Antioxidant Activity

This compound's primary therapeutic effects are attributed to its anti-inflammatory actions, which are closely linked to the modulation of oxidative stress. The key signaling pathways involved are the inhibition of Cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) pathway.[1]

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[1] Oxidative stress can upregulate the expression of COX-2, leading to a vicious cycle of inflammation and ROS production. By inhibiting COX enzymes, this compound reduces prostaglandin synthesis, thereby mitigating inflammation.[1] This action also indirectly reduces the oxidative burden associated with the inflammatory process.

Modulation of the NF-κB Pathway

The NF-κB pathway is a central regulator of the immune and inflammatory responses.[1] Oxidative stress is a potent activator of NF-κB. Once activated, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2, which in turn can generate more ROS. This compound has been found to inhibit the activation of NF-κB, thus dampening the inflammatory cascade and reducing the associated oxidative stress.[1]

Visualizations

Caption: this compound's anti-inflammatory and antioxidant mechanism.

Caption: Workflow for the DPPH antioxidant assay.

Caption: Workflow for the ABTS antioxidant assay.

Caption: Workflow for the ORAC antioxidant assay.

Caption: Workflow for the FRAP antioxidant assay.

Conclusion

This compound is a promising synthetic flavonoid with significant anti-inflammatory properties. Its mechanism of action, involving the inhibition of the COX and NF-κB pathways, is intrinsically linked to the mitigation of oxidative stress. However, there is a clear gap in the existing scientific literature regarding the direct, quantitative assessment of its antioxidant capacity compared to other well-characterized flavonoids. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to design and conduct studies to elucidate the specific antioxidant profile of this compound. Such research would be invaluable in fully characterizing its therapeutic potential and understanding the complete scope of its mechanism of action.

References

Recoflavone's Inhibition of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recoflavone (also known as DA-6034) is a synthetic flavonoid derivative of eupatilin that has demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, making it a prime target for therapeutic intervention in inflammatory diseases. This technical guide provides a comprehensive analysis of the inhibitory action of this compound on the NF-κB pathway, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the molecular interactions and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the immune and inflammatory responses. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). The canonical NF-κB signaling pathway, which is the primary target of this compound, is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

This activation cascade involves the IκB kinase (IKK) complex, which, upon stimulation, phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound's Mechanism of Action in NF-κB Inhibition

This compound exerts its anti-inflammatory effects by intervening at a critical upstream point in the canonical NF-κB pathway. Experimental evidence indicates that this compound inhibits NF-κB activation by preventing the degradation of the inhibitory protein IκBα.[1] This action effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene transcription.

Furthermore, studies have suggested that this compound may exert its inhibitory effect on IκBα degradation by modulating the activity of the IκB kinase (IKK) complex. One proposed mechanism involves the dissociation of the IKK-γ (NEMO) and heat shock protein 90 (Hsp90) complex, which is crucial for the activation of the IKK complex.[2] By disrupting this interaction, this compound can effectively suppress the phosphorylation of IκBα.

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of NF-κB.

Quantitative Data on this compound's Inhibitory Activity

While several studies have qualitatively demonstrated the inhibitory effect of this compound on the NF-κB pathway, there is a limited amount of publicly available quantitative data, such as IC50 values. The following table summarizes the known effects of this compound on key components of the NF-κB pathway.

| Assay | Cell Line | Stimulus | Observed Effect of this compound (DA-6034) | Reference |

| IκBα Degradation | HT-29 (human colonic epithelial) | LPS or TNF-α | Prevention of IκBα degradation | [1] |

| NF-κB DNA Binding (EMSA) | HT-29 (human colonic epithelial) | LPS or TNF-α | Inhibition of NF-κB DNA binding activity | [1] |

| IKK-γ-Hsp90 Complex | Gastric Epithelial Cells | Helicobacter pylori | Promotion of the dissociation of the IKK-γ-Hsp90 complex | [2] |

| NF-κB p65 Phosphorylation | - | High-Fat Diet (in vivo) | Significant reduction in phosphorylated NF-κB levels | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the inhibitory effects of this compound on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Lines: Human colonic epithelial cells (HT-29) or other relevant cell lines (e.g., RAW 264.7 macrophages, HeLa).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound (DA-6034) is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation. The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

Stimulation: After pre-treatment with this compound, cells are stimulated with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for a designated period (e.g., 15-60 minutes).

Western Blot Analysis for IκBα Degradation and p65 Phosphorylation

This protocol is used to assess the levels of total and phosphorylated IκBα and p65 proteins.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for IκBα, phospho-IκBα, p65, phospho-p65, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the binding of active NF-κB in nuclear extracts to a specific DNA probe.

-

Nuclear Protein Extraction: Following treatment, nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

-

Binding Reaction: The labeled probe is incubated with nuclear protein extracts (5-10 µg) in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and the radioactive signal is detected by autoradiography. For non-radioactive probes, detection is performed according to the specific kit's instructions.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Cells are transiently co-transfected with a luciferase reporter plasmid containing multiple copies of the NF-κB binding site upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Treatment and Stimulation: After 24 hours of transfection, cells are pre-treated with this compound followed by stimulation with an NF-κB activator.

-

Luciferase Activity Measurement: Cell lysates are prepared, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System). The firefly luciferase activity is normalized to the Renilla luciferase activity.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for analyzing this compound's effect on the NF-κB pathway and the logical relationship of the key experimental findings.

Conclusion

This compound is a promising anti-inflammatory agent that targets the canonical NF-κB signaling pathway. Its ability to inhibit IκBα degradation, potentially through the disruption of the IKK-Hsp90 complex, leads to the cytoplasmic sequestration of NF-κB and a subsequent reduction in the expression of pro-inflammatory genes. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel NF-κB inhibitors. Further research to obtain more precise quantitative data, such as IC50 values for specific kinase inhibition, will be crucial for the continued development of this compound as a therapeutic agent for inflammatory diseases.

References

Recoflavone: A Technical Review of Cyclooxygenase Inhibitory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recoflavone (DA-6034) is a synthetic flavonoid derivative of eupatilin developed for its anti-inflammatory properties. Its mechanism of action is understood to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This technical guide provides an in-depth review of the comparative inhibitory effects of this compound on the two primary COX isoforms, COX-1 and COX-2. While specific quantitative inhibitory data for this compound is not extensively available in publicly accessible literature, this paper will detail the established experimental protocols for determining COX inhibition and contextualize the potential activity of this compound by presenting data for structurally related flavonoids and common non-steroidal anti-inflammatory drugs (NSAIDs). This guide also includes visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to this compound and Cyclooxygenase Inhibition

This compound is a flavonoid derivative that has been investigated for its therapeutic potential in inflammatory conditions.[1] Flavonoids, as a class of compounds, are known for their anti-inflammatory and antioxidant activities.[2] A primary mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes, COX-1 and COX-2, are central to the arachidonic acid cascade, where they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[3][4] COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and platelet aggregation.[5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[6] Consequently, the development of selective COX-2 inhibitors has been a major focus in drug discovery.[6]

Quantitative Analysis of COX-1 and COX-2 Inhibition

A critical aspect of characterizing any potential anti-inflammatory drug is the quantitative assessment of its inhibitory activity against COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 versus COX-2 provides a selectivity index, indicating the drug's preference for one isoform over the other.

As of the latest literature review, specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not publicly available. However, to provide a framework for understanding potential inhibitory profiles, the following table summarizes the COX-1 and COX-2 inhibitory activities of various NSAIDs and a related flavonoid, luteolin.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | [7] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [7] |

| Ibuprofen | 12 | 80 | 0.15 | [7] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [7] |

| Meloxicam | 37 | 6.1 | 6.1 | [7] |

| Rofecoxib | > 100 | 25 | > 4.0 | [7] |

| Luteolin | - | 36.6 | - | [8] |

Signaling Pathways and Experimental Workflows

The Arachidonic Acid Cascade

The anti-inflammatory action of COX inhibitors is best understood within the context of the arachidonic acid signaling pathway. The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Structural Analysis of Recoflavone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recoflavone, a synthetic flavonoid derivative, has garnered significant attention for its potent anti-inflammatory properties and therapeutic potential in conditions such as gastritis and dry eye syndrome. This technical guide provides a comprehensive overview of the structural analysis of this compound and its derivatives. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and characterization, and an exploration of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel flavonoid-based therapeutics.

Structural Elucidation and Physicochemical Properties of this compound

This compound, also known as DA-6034, is chemically designated as 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid. It belongs to the 5-O-methylated flavonoid class.[1] Its fundamental structural and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H18O8 | [1] |

| Molecular Weight | 386.356 g/mol | [1] |

| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid | [1] |

| CAS Number | 203191-10-0 | |

| Appearance | Solid powder | |

| Purity | >98% |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives generally involves multi-step chemical reactions. A general scheme for the synthesis of 7-O-carboxymethylflavones, such as this compound, is outlined below.

General Synthesis Protocol for this compound (DA-6034)

The synthesis of this compound (7-carboxymethyloxy-3',4',5-trimethoxy flavone monohydrate) can be achieved through a multi-step process starting from a suitably substituted chalcone.[2]

Step 1: Chalcone Formation

-

A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) via a Claisen-Schmidt condensation to form the corresponding chalcone.

Step 2: Oxidative Cyclization to Flavone Core

-

The synthesized chalcone undergoes oxidative cyclization to form the flavone ring system. This can be achieved using various reagents, such as iodine in DMSO or selenium dioxide.

Step 3: Functional Group Interconversion and Introduction of the Carboxymethoxy Group

-

Hydroxyl groups on the flavone core are selectively protected and deprotected to allow for the introduction of the carboxymethoxy group at the 7-position. This is typically achieved by reacting the 7-hydroxyflavone with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid.

Step 4: Methylation

-

The remaining hydroxyl groups at the 3', 4', and 5-positions are methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.

Step 5: Final Product Formation

-

The final product, 7-carboxymethyloxy-3',4',5-trimethoxy flavone, is then purified and can be crystallized as a monohydrate.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the general synthetic scheme. For instance, derivatives with different substituents on the A and B rings can be prepared by using appropriately substituted acetophenones and benzaldehydes in the initial chalcone synthesis step. Furthermore, the carboxymethoxy group at the 7-position can be replaced with other functional groups by employing different alkylating agents in Step 3.

Biological Activity and Quantitative Data

This compound and its derivatives exhibit a range of biological activities, with anti-inflammatory effects being the most prominent. The primary mechanism of action involves the inhibition of the NF-κB and mTOR signaling pathways.[]

| Compound | Biological Activity | IC50 / Effective Concentration | Cell Line / Model | Reference |

| This compound (DA-6034) | Inhibition of NF-κB activation | - | Human gastric epithelial cells | [] |

| Inhibition of COX-2 and phospho-IKKα expression | - | Inflammation-related colon cancer models | [] | |

| Increased mucin secretion | 200 µM | Human conjunctival epithelial cells | ||

| 3',4'-dihydroxyflavone | Inhibition of LPS-induced nitric oxide level | 9.61 ± 1.36 µM | RAW 264.7 macrophages | [4] |

| Luteolin | Inhibition of LPS-induced nitric oxide level | 16.90 ± 0.74 µM | RAW 264.7 macrophages | [4] |

Experimental Protocols for Structural and Biological Analysis

Structural Characterization

-

Purpose: To determine the chemical structure of this compound and its derivatives.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Analyze the chemical shifts, coupling constants, and correlation peaks to elucidate the structure.

-

-

Purpose: To determine the molecular weight and fragmentation pattern of the compounds.

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ionization modes using electrospray ionization (ESI) or another suitable ionization technique.

-

Analyze the molecular ion peak ([M+H]+ or [M-H]-) to confirm the molecular weight.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

-

Purpose: To determine the three-dimensional atomic and molecular structure of the compounds in a crystalline state.

-

Protocol:

-

Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

-

Mount a suitable crystal on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

-

Biological Activity Assays

-

Purpose: To quantify the inhibitory effect of this compound and its derivatives on NF-κB activation.

-

Protocol:

-

Culture cells (e.g., HEK293T) stably or transiently transfected with an NF-κB luciferase reporter construct.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

-

-

Purpose: To investigate the effect of this compound and its derivatives on the mTOR signaling pathway.

-

Protocol:

-

Culture cells (e.g., cancer cell lines) and treat them with the test compounds for a specified period.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the changes in protein phosphorylation levels.

-

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the modulation of the NF-κB and mTOR signaling pathways.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the mTOR signaling pathway.

Experimental Workflows

Caption: General workflow for the synthesis of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. RU2302416C2 - 7-carboxymethyloxy-3',4',5-trimethoxyflavone monohydrate and methods of preparation and application thereof - Google Patents [patents.google.com]

- 4. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development of a Validated HPLC Analytical Method for Recoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recoflavone, also known as DA-6034, is a synthetic flavonoid derivative of Eupatilin.[1][2] It has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[3] this compound is under investigation for its therapeutic potential in conditions such as gastritis and dry eye syndrome.[4] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol provides a framework for the accurate and precise quantification of this promising therapeutic agent.

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C20H18O8 |

| Molecular Weight | 386.36 g/mol [2] |

| IUPAC Name | 2-((2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl)oxy)acetic acid[2] |

| Solubility | Soluble in DMSO and Methanol[3] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >98%)

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

Formic acid (analytical grade)

-

Purified water (18.2 MΩ·cm)

-

0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 340 nm (based on typical flavonoid absorbance)[5] |

| Injection Volume | 10 µL |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 50 | 50 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 90 | 10 |

| 40 | 90 | 10 |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation method will depend on the matrix.

-

For Bulk Drug/Formulation: Dissolve a known amount of the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

-

For Biological Matrices (e.g., Plasma, Tissue Homogenate):

-

Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

-

Liquid-Liquid Extraction (LLE): Adjust the pH of the sample to be slightly acidic. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the layers. Collect the organic layer.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash with a weak organic solvent to remove interferences. Elute this compound with methanol or acetonitrile.[1]

-

Evaporate the collected supernatant/extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before HPLC analysis.

-

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any other components in the sample matrix. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the concentration range. |

| Accuracy | Recovery should be within 98-102%. |

| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |

Table 2: Summary of Method Validation Parameters and Expected Results

| Parameter | Specification | Expected Result |

| Linearity Range | 1 - 100 µg/mL | r² ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% | Within limits |

| Precision (% RSD) | ≤ 2.0% | Within limits |

| LOD | - | To be determined |

| LOQ | - | To be determined |

| Robustness | No significant change in results | Method is robust |

Visualizations

Caption: HPLC Method Development and Validation Workflow.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantification of this compound. The detailed protocol for method development and validation ensures that the analytical procedure is suitable for its intended purpose in research and pharmaceutical quality control. The provided visualizations of the experimental workflow and the targeted signaling pathway offer a clear understanding of the analytical process and the compound's mechanism of action.

References

Application Notes and Protocols for In Vivo Studies of Recoflavone in Dry Eye Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo models and experimental protocols used to evaluate the efficacy of Recoflavone (formerly known as DA-6034) in the treatment of dry eye disease (DED). The data presented is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction to this compound

This compound is a synthetic flavonoid derivative (7-carboxymethyloxy-3',4',5-trimethoxy flavone monohydrate) that has demonstrated significant therapeutic potential for dry eye disease. Preclinical and clinical studies have confirmed its multifactorial mechanism of action, which includes stimulating tear and mucin secretion, reducing inflammation, and promoting the repair of damaged corneal tissue.[1]

In Vivo Models for this compound Efficacy Testing

Several animal models have been employed to induce dry eye disease and evaluate the therapeutic effects of this compound. These models mimic different aspects of DED pathophysiology, from aqueous tear deficiency to inflammation and ocular surface damage.

Scopolamine-Induced Dry Eye Model in Mice

This is a widely used model to induce an aqueous-deficient dry eye. Scopolamine, a muscarinic receptor antagonist, inhibits tear secretion.

Protocol:

-

Animals: NOD.B10.H2b mice are commonly used.

-

Induction: Administer subcutaneous injections of scopolamine hydrobromide. Combine with desiccating stress (relative humidity < 40%) for a more severe model.[2]

-

Treatment: Following induction (typically 10 days), begin topical administration of this compound ophthalmic solution. A typical dosing regimen is four to six times daily for 21 days.[2]

-

Evaluation: Assess tear production, corneal irregularity, and corneal fluorescein staining at regular intervals (e.g., days 3, 7, 10, 14, and 21).[2] Histological analysis of the cornea, conjunctiva (for goblet cell and mucin density), and lacrimal glands (for inflammatory markers) is performed at the end of the study.[2]

Atropine-Induced Dry Eye Model in Rabbits

Similar to the scopolamine model, atropine is used to induce a tear-deficient dry eye state.

Protocol:

-

Animals: New Zealand white rabbits are a suitable choice.

-

Induction: Topical administration of 1% atropine sulfate solution.

-

Treatment: Administer different concentrations of this compound ophthalmic solution (e.g., 0.3%, 1%, and 3%) topically.[3]

-

Evaluation: Measure aqueous tear production at various time points post-instillation. The ocular ferning test can be used to assess tear quality after repeated instillations.[3]

Desiccation-Induced Dry Eye Model in Rabbits

This model focuses on the environmental stress aspect of dry eye.

Protocol:

-

Animals: New Zealand white rabbits.

-

Induction: Expose the animals to a controlled environment with low humidity and constant airflow to induce corneal damage through desiccation.

-

Treatment: Apply a 3% this compound ophthalmic suspension.[4]

-

Evaluation: The primary endpoint is the reduction of corneal damage, which can be assessed through corneal staining.[4]

Concanavalin A (Con A)-Induced Inflammatory Dry Eye Model in Rabbits

This model is specifically designed to study the anti-inflammatory effects of a drug candidate.

Protocol:

-

Animals: New Zealand white rabbits.

-

Induction: Inject the T-cell mitogen Concanavalin A directly into the lacrimal glands to induce a pronounced inflammatory response.[5]

-

Treatment: Begin topical administration of this compound 24 hours after the Con A injection, typically four times a day for six days.[5]

-

Evaluation: Assess tear volume and tear film breakup time (TBUT). Measure levels of MMP-9 and inflammatory cytokines (e.g., IL-8, TGF-β1) in the lacrimal glands. Histological evaluation of the lacrimal glands is also performed.[5]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: Effect of this compound on Tear Production in a Rabbit Model of Atropine-Induced Dry Eye [3]

| Treatment Group | Concentration | Mean Increase in Aqueous Tear Production | Duration of Significant Increase |

| This compound | 0.3% | Significant (p < 0.05) | Not specified |

| This compound | 1% | Significant (p < 0.05), dose-dependent | 2 hours post-instillation |

| This compound | 3% | Significant (p < 0.05), dose-dependent | Not specified |

Table 2: Efficacy of this compound in a Mouse Model of Scopolamine-Induced Dry Eye [2]

| Parameter | This compound Treatment Outcome | Comparison with Diquafosol (DQS) | Comparison with Rebamipide (REB) |

| Tear Production | Significant improvement (p < 0.05) | Comparable | Comparable |

| Corneal Irregularity | Significant improvement (p < 0.05) | Significantly better (p < 0.05) | Similar |

| Corneal Fluorescein Staining | Significant decrease (p < 0.05) | Not specified | Similar |

| Conjunctival Goblet Cell Density | Significant increase | Better efficacy (p < 0.05) | Better efficacy (p < 0.05) |

| Mucin Density | Significant increase | Better efficacy (p < 0.05) | Better efficacy (p < 0.05) |

| Inflammatory Markers (TNF-α, MMP-9, IL-1β, IL-6, NF-κB) | Significant decrease (p < 0.05) | Remarkably superior anti-inflammatory effects | Similar |

Table 3: Effect of this compound on Mucin Production [4]

| Cell Type | This compound Concentration | Outcome |

| Human Conjunctival Epithelial Cells | 200 µM | Significantly increased production of MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 |

| Rat Conjunctival Goblet Cells | Not specified | Significantly increased MUC5AC production |

Experimental Protocols

Corneal Fluorescein Staining

-

Instill 1-2 µL of 0.5% fluorescein sodium solution into the conjunctival sac.

-

After 1-2 minutes, gently rinse the ocular surface with sterile saline.

-

Examine the cornea using a slit-lamp microscope with a cobalt blue filter.

-

Grade the corneal staining based on a standardized scale (e.g., 0-4 or 0-15) according to the area and density of punctate staining.

Tear Volume Measurement (Phenol Red Thread Test)

-

Gently pull down the lower eyelid to expose the conjunctival cul-de-sac.

-

Place a phenol red-impregnated cotton thread in the lateral canthus of the lower eyelid for 15-30 seconds.

-

Remove the thread and measure the length of the color change (from yellow to red) in millimeters.

Histology and Immunohistochemistry

-

Euthanize the animals and carefully excise the eyeballs and lacrimal glands.

-

Fix the tissues in 10% neutral buffered formalin.

-

Process the tissues for paraffin embedding.

-

Section the tissues and stain with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for goblet cells and mucin, or specific antibodies for inflammatory markers (e.g., TNF-α, MMP-9, IL-1β, IL-6, NF-κB).

-

Analyze the stained sections using light microscopy.

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory Signaling Pathway

Caption: this compound inhibits inflammation by downregulating the MAPK and NF-κB signaling pathways.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A generalized workflow for preclinical evaluation of this compound in dry eye models.

References

- 1. GL PharmTech’s this compound Proves Efficacy in Phase 3 Dry Eye Trial < PharmaBio HIT-Digest < 제약 < 기업 < 기사본문 - 히트뉴스 [hitnews.co.kr]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Effects of DA-6034 on aqueous tear fluid secretion and conjunctival goblet cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of DA-6034, a flavonoid derivative, on mucin-like glycoprotein and ocular surface integrity in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The therapeutic effect of DA-6034 on ocular inflammation via suppression of MMP-9 and inflammatory cytokines and activation of the MAPK signaling pathway in an experimental dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preclinical Formulation of Recoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Recoflavone

This compound (also known as DA-6034) is a synthetic flavonoid derivative of eupatillin with potent anti-inflammatory and antioxidant properties.[1][][3] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are critical in the inflammatory response.[4][5] this compound has been investigated for various inflammatory conditions, including gastritis, dry eye syndrome, and inflammatory bowel disease.[6][7]

Given its therapeutic potential, robust and reproducible preclinical animal studies are essential to evaluate its efficacy and safety. A critical component of such studies is the development of an appropriate formulation that ensures accurate and consistent delivery of the compound. This document provides detailed application notes and protocols for the formulation of this compound for oral and intravenous administration in common preclinical animal models.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is the first step in developing a suitable formulation. Its low aqueous solubility presents a significant challenge for achieving adequate bioavailability.

| Property | Value | Source |

| Molecular Formula | C20H18O8 | [3][8] |

| Molecular Weight | 386.36 g/mol | [3] |

| Predicted Water Solubility | 0.0158 mg/mL | [6] |

| Predicted logP | 2.67 | [6] |

| pKa (Strongest Acidic) | 2.79 | [6] |

| Class | Flavonoid, Benzopyran | [1][6] |

| Synonyms | DA-6034, DA 6034 | [][3][8] |

This compound Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key pathways in the inflammatory cascade. By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4] Furthermore, its inhibition of the NF-κB pathway dampens the transcription of pro-inflammatory genes.[4][5]

References

- 1. This compound - Dong-A ST - AdisInsight [adisinsight.springer.com]

- 3. medkoo.com [medkoo.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | MedPath [trial.medpath.com]

- 8. This compound | C20H18O8 | CID 9952125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Recoflavone and its Metabolites in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Recoflavone (also known as DA-6034) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic flavonoid derivative with anti-inflammatory properties.[1][] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This guide covers plasma sample preparation, chromatographic and mass spectrometric conditions, and method validation according to regulatory guidelines.[3][4] Additionally, it outlines a strategy for the identification and subsequent quantification of this compound metabolites.

Principle of the Method

The bioanalytical method described herein utilizes protein precipitation for the extraction of this compound from plasma samples.[5] The resulting extract is then analyzed by reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, allowing for the accurate determination of this compound concentrations over a specified calibration range.[6] Quantification is achieved by comparing the peak area ratio of the analyte to a suitable internal standard (IS) against a calibration curve.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., Diazepam or a stable isotope-labeled this compound

-

Acetonitrile (LC-MS grade)[7]

-

Methanol (LC-MS grade)[7]

-

Formic acid (LC-MS grade)[7]

-

Ultrapure water (18.2 MΩ·cm)

-

Control human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

-

Standard laboratory equipment: vortex mixer, centrifuge, calibrated pipettes.

Experimental Workflow and Signaling Pathways

Bioanalytical Workflow

The overall workflow for quantifying this compound in plasma involves sample preparation, instrumental analysis, and data processing.

Caption: General workflow for plasma sample analysis.

This compound's Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1][]

Caption: this compound inhibits the NF-κB pathway.

This compound has also been shown to induce mucin secretion through a calcium-dependent pathway involving P2Y receptors.[]

Caption: this compound stimulates mucin secretion.

Detailed Experimental Protocols

Preparation of Standard and QC Samples

-